Cas no 2171289-18-0 ((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid)

(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid
- (2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid
- 2171289-18-0
- EN300-1579919
-
- インチ: 1S/C25H30N2O6/c1-15(2)22(13-23(29)26-21(11-12-28)24(30)31)27-25(32)33-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22,28H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,30,31)/t21-,22-/m0/s1
- InChIKey: NDLKEEHRORODRJ-VXKWHMMOSA-N
- ほほえんだ: O(C(N[C@@H](CC(N[C@H](C(=O)O)CCO)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.21038668g/mol
- どういたいしつりょう: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 125Ų
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579919-0.05g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1579919-5.0g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1579919-250mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1579919-500mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1579919-0.1g |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1579919-50mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1579919-100mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1579919-5000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1579919-1000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1579919-10000mg |
(2S)-2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-hydroxybutanoic acid |
2171289-18-0 | 10000mg |
$14487.0 | 2023-09-24 |
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid 関連文献
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(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acidに関する追加情報
Exploring the Chemical Properties and Applications of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic Acid
(2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid, commonly referred to by its CAS number 2171289-18-0, is a complex organic compound with significant applications in the fields of biochemistry and pharmacology. This compound is notable for its stereochemistry, which plays a crucial role in its functionality. The presence of the fluorenylmethoxycarbonyl (Fmoc) group highlights its use in peptide synthesis, where it serves as a protective group for amino acids during solid-phase synthesis.
The structure of this compound is characterized by a pentanamide backbone with specific stereochemical configurations at the 2S and 3S positions. The Fmoc group attached to the amino acid residue ensures stability during synthesis while allowing for controlled deprotection under specific conditions. This makes it an essential reagent in the synthesis of peptides and proteins, particularly in research settings where precise control over amino acid sequences is critical.
Recent advancements in peptide chemistry have further enhanced the utility of this compound. For instance, studies have demonstrated its effectiveness in synthesizing bioactive peptides with high purity and yield. The ability to manipulate the stereochemistry at the 2S and 3S positions has opened new avenues for exploring enantiomeric forms, which are vital in drug discovery and development. Researchers have also explored the use of this compound in conjugate systems, where it serves as a linker between different biomolecules, enabling the creation of novel therapeutic agents.
In addition to its role in peptide synthesis, this compound has shown promise in other areas of biotechnology. For example, it has been utilized as a building block in the construction of complex oligonucleotides and as a component in drug delivery systems. Its compatibility with various chemical reactions and its stability under physiological conditions make it an attractive candidate for these applications.
The synthesis of (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc derivative, stereochemical resolution at critical positions, and purification techniques such as chromatography to isolate the final product. These steps are often optimized based on current research trends, which emphasize green chemistry principles and sustainable practices.
From a pharmacological perspective, this compound has been investigated for its potential in developing novel therapeutics. Its role as a precursor in peptide-based drugs has been particularly significant. Recent studies have highlighted its ability to enhance drug bioavailability when used as a linker or stabilizing agent. Furthermore, its application in vaccine development has shown promise, with researchers exploring its use in creating more stable and effective vaccine formulations.
In conclusion, (2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-hydroxybutanoic acid (CAS No. 2171289-18-0) stands as a pivotal molecule in modern biochemical research. Its unique structure, coupled with advancements in synthetic methodologies and application areas, continues to drive innovation across various scientific disciplines. As research progresses, this compound is expected to play an even more significant role in advancing our understanding of complex biological systems and developing next-generation therapeutic agents.
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